8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a purine core structure, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the piperazinyl and phenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and phenyl groups.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl and phenyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Shares the piperazinyl and phenyl groups but differs in the core structure.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar functional groups but different overall structure.
Uniqueness
8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and the purine core, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-17-4-3-5-19(14-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)15-18-6-8-20(26)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYIPEJNJIDUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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